molecular formula C25H18ClN3O B5142576 2-benzyl-3-(4-chlorophenyl)-5-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one

2-benzyl-3-(4-chlorophenyl)-5-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one

Cat. No.: B5142576
M. Wt: 411.9 g/mol
InChI Key: XHJLEGSDMUPJLH-UHFFFAOYSA-N
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Description

2-benzyl-3-(4-chlorophenyl)-5-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one is a heterocyclic compound that belongs to the pyrazolopyrimidine family. This compound is known for its diverse biological activities and has been the subject of extensive research due to its potential therapeutic applications.

Properties

IUPAC Name

2-benzyl-3-(4-chlorophenyl)-5-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18ClN3O/c26-20-13-11-19(12-14-20)24-22(15-17-7-3-1-4-8-17)28-29-23(30)16-21(27-25(24)29)18-9-5-2-6-10-18/h1-14,16,28H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHJLEGSDMUPJLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=C(C3=NC(=CC(=O)N3N2)C4=CC=CC=C4)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzyl-3-(4-chlorophenyl)-5-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzaldehyde, benzylamine, and phenylhydrazine with a suitable pyrimidine precursor. The reaction is often carried out in the presence of a catalyst such as acetic acid or sulfuric acid, under reflux conditions .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of green chemistry principles, such as solvent-free conditions and microwave-assisted synthesis, has also been explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-benzyl-3-(4-chlorophenyl)-5-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-benzyl-3-(4-chlorophenyl)-5-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-benzyl-3-(4-chlorophenyl)-5-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one stands out due to its unique combination of benzyl, chlorophenyl, and phenyl groups, which contribute to its distinct biological activities and potential therapeutic applications. Its ability to interact with multiple molecular targets makes it a versatile compound in scientific research and drug development .

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